molecular formula C19H19NO3S B11384238 2-ethoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

2-ethoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11384238
M. Wt: 341.4 g/mol
InChI Key: CYEXOCZCCCSXNL-UHFFFAOYSA-N
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Description

2-ethoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that features a benzamide core with ethoxy, furan, and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed by reacting with an appropriate amine.

    Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

    Attachment of Furan and Thiophene Groups: The furan and thiophene groups can be attached through nucleophilic substitution reactions using furan-2-ylmethyl and thiophen-2-ylmethyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzene, furan, and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents, acids, and bases are frequently employed in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug design and development.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(furan-2-ylmethyl)benzamide
  • 2-ethoxy-N-(thiophen-2-ylmethyl)benzamide
  • N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

Uniqueness

The presence of both furan and thiophene groups in 2-ethoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide may confer unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications compared to similar compounds with only one of these groups.

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

2-ethoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H19NO3S/c1-2-22-18-10-4-3-9-17(18)19(21)20(13-15-7-5-11-23-15)14-16-8-6-12-24-16/h3-12H,2,13-14H2,1H3

InChI Key

CYEXOCZCCCSXNL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)CC3=CC=CS3

Origin of Product

United States

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